Cas no 65051-24-3 ((4-Fluorobenzyl)thioacetic Acid)
(4-Fluorobenzyl)thioacetic Acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-[[(4-fluorophenyl)methyl]thio]-
- (4-FLUOROBENZYL)THIO]ACETIC ACID
- [(4-Fluorobenzyl)thio]acetic acid
- (4-Fluorobenzyl)thioacetic Acid
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- Inchi: InChI=1S/C9H9FO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- InChI Key: ORCMGWGLMCFUIA-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)F)CSCC(=O)O
Computed Properties
- Exact Mass: 200.03077
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 37.3
(4-Fluorobenzyl)thioacetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B434948-50mg |
[(4-Fluorobenzyl)thio]acetic Acid |
65051-24-3 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B434948-100mg |
[(4-Fluorobenzyl)thio]acetic Acid |
65051-24-3 | 100mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B434948-500mg |
[(4-Fluorobenzyl)thio]acetic Acid |
65051-24-3 | 500mg |
$ 160.00 | 2022-06-01 | ||
| Chemenu | CM115569-5g |
[(4-fluorobenzyl)thio]acetic acid |
65051-24-3 | 95% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM115569-10g |
[(4-fluorobenzyl)thio]acetic acid |
65051-24-3 | 95% | 10g |
$*** | 2023-05-29 | |
| Chemenu | CM115569-25g |
[(4-fluorobenzyl)thio]acetic acid |
65051-24-3 | 95% | 25g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292081-50mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid |
65051-24-3 | 97% | 50mg |
¥533.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292081-100mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid |
65051-24-3 | 97% | 100mg |
¥751.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292081-250mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid |
65051-24-3 | 97% | 250mg |
¥1141.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1292081-500mg |
2-{[(4-fluorophenyl)methyl]sulfanyl}acetic acid |
65051-24-3 | 97% | 500mg |
¥2106.00 | 2024-05-05 |
(4-Fluorobenzyl)thioacetic Acid Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (4-Fluorobenzyl)thioacetic Acid
(4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3): An Overview of Its Properties, Applications, and Recent Research
(4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a thioacetic acid moiety and a 4-fluorobenzyl group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable reagent in various applications.
The molecular formula of (4-Fluorobenzyl)thioacetic Acid is C9H8FO2S, and its molecular weight is approximately 198.21 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
One of the key features of (4-Fluorobenzyl)thioacetic Acid is its reactivity. The thioacetic acid group can undergo various chemical transformations, including nucleophilic substitution reactions, which are crucial for the synthesis of more complex molecules. Additionally, the presence of the fluorine atom in the benzyl group imparts unique electronic and steric properties that can influence the compound's reactivity and biological activity.
In the realm of pharmaceutical research, (4-Fluorobenzyl)thioacetic Acid has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have explored its potential as an intermediate in the development of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of (4-Fluorobenzyl)thioacetic Acid in the synthesis of novel antiviral agents with potent activity against influenza viruses. The researchers found that compounds derived from this intermediate exhibited high selectivity and low cytotoxicity, making them promising candidates for further development.
Beyond antiviral applications, (4-Fluorobenzyl)thioacetic Acid has also been investigated for its potential in cancer therapy. A 2021 study published in Cancer Research demonstrated that derivatives of this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The researchers highlighted the importance of the fluorine substituent in enhancing the potency and selectivity of these derivatives.
In addition to its pharmaceutical applications, (4-Fluorobenzyl)thioacetic Acid has found utility in other areas of chemistry and biology. For example, it has been used as a ligand in coordination chemistry to form metal complexes with interesting catalytic properties. A study published in Inorganic Chemistry in 2023 reported the synthesis and characterization of palladium complexes containing (4-Fluorobenzyl)thioacetic Acid. These complexes exhibited high catalytic activity in cross-coupling reactions, which are essential for the synthesis of complex organic molecules.
The environmental impact of (4-Fluorobenzyl)thioacetic Acid is another area of ongoing research. While it is not classified as a hazardous substance under current regulations, its biodegradability and potential environmental fate are important considerations for industrial applications. A recent study published in Environmental Science & Technology evaluated the biodegradability of this compound under different environmental conditions. The results indicated that while it is not readily biodegradable under aerobic conditions, it can be degraded under anaerobic conditions with appropriate microbial consortia.
In conclusion, (4-Fluorobenzyl)thioacetic Acid (CAS No. 65051-24-3) is a multifunctional compound with a wide range of applications in chemistry, biology, and pharmaceutical research. Its unique molecular structure and reactivity make it an attractive reagent for synthetic chemistry and drug development. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in scientific and industrial contexts.
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